680SiR Near-Infrared Dye: A Technical Guide for Advanced Bioimaging
680SiR Near-Infrared Dye: A Technical Guide for Advanced Bioimaging
Topic: Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
680SiR (also referred to as SiR680 ) represents a significant leap in the engineering of silicon-rhodamine (SiR) fluorophores. Developed to overcome the quantum yield limitations inherent in red-shifted dyes, 680SiR integrates a conformationally rigid bis-julolidine core into the silicon-rhodamine scaffold.[1] This structural modification suppresses Twisted Internal Charge Transfer (TICT), a non-radiative decay pathway that typically quenches fluorescence in the near-infrared (NIR) window.
The result is a highly bright, photostable, and cell-permeable fluorophore with excitation/emission maxima at 679 nm / 697 nm .[1] Its fluorogenic nature—mediated by a dynamic spirolactone-zwitterion equilibrium—makes it an ideal candidate for wash-free live-cell imaging and Stimulated Emission Depletion (STED) nanoscopy using 775 nm depletion lines.
Chemical Architecture & Mechanism of Action
The Silicon-Rhodamine Scaffold
Standard rhodamine dyes utilize an oxygen atom at the 10-position of the xanthene core.[2] In 680SiR, this oxygen is replaced by a dimethylsilyl group (
TICT Suppression via Julolidine Fusion
A critical challenge in NIR rhodamine design is the tendency of the excited fluorophore to undergo TICT.[1] In standard dyes, the rotation of the dialkylamino groups relative to the xanthene plane leads to a twisted state that decays non-radiatively, reducing quantum yield.
680SiR Solution: The amino groups are incorporated into rigid julolidine rings fused to the xanthene core.[2][3][4] This structural locking prevents the rotation required for TICT, forcing the excited state to decay radiatively (fluorescence).
-
Result: A quantum yield (
) of ~0.42 in PBS, significantly higher than many other NIR derivatives.
Fluorogenicity: The Spirolactone Switch
680SiR exists in a dynamic equilibrium between two forms:
-
Spirolactone (Closed): Non-fluorescent, uncharged, and highly cell-permeable.
-
Zwitterion (Open): Highly fluorescent, charged, and binds to targets (e.g., via SNAP/Halo tags).
In aqueous solution, the equilibrium favors the closed lactone form, minimizing background signal. Upon binding to a polar protein surface (e.g., SNAP-tag), the local environment shifts the equilibrium toward the open, fluorescent zwitterion.
Figure 1: The fluorogenic mechanism of 680SiR. The julolidine modification (green box context) actively suppresses the transition to the TICT state, maximizing photon output.
Photophysical Properties[2][3][5][6][7][8][9][10][11][12]
The following table contrasts 680SiR with the standard SiR (often called SiR650) and a common far-red dye.
| Property | 680SiR (Julolidine-SiR) | SiR (Standard/650) | Alexa Fluor 647 |
| Excitation Max ( | 679 nm | 652 nm | 650 nm |
| Emission Max ( | 697 nm | 674 nm | 665 nm |
| Extinction Coeff. ( | ~86,000 M | ~100,000 M | 270,000 M |
| Quantum Yield ( | 0.42 (PBS) | 0.39 (PBS) | 0.33 |
| Cell Permeability | Excellent | Excellent | Poor (requires electroporation) |
| STED Depletion | 775 nm | 775 nm | 775 nm |
| Primary Advantage | Red-shifted, high brightness | Standard far-red | Brightness (Fixed cells only) |
Key Insight: While Alexa Fluor 647 is brighter, it is not cell-permeable. 680SiR offers the best balance of permeability, red-shifted emission (avoiding autofluorescence), and brightness for live-cell applications.
Experimental Protocols
Live-Cell Labeling with SNAP-tag/HaloTag
This protocol assumes the use of 680SiR-SNAP or 680SiR-Halo ligands.
Reagents:
-
Target cells expressing SNAP-tag or HaloTag fusion protein.[5][6]
-
680SiR-Ligand stock solution (1 mM in DMSO).
-
Live Cell Imaging Solution (LCIS) or phenol-red-free media.
Workflow:
-
Preparation: Dilute the 680SiR stock to a final concentration of 0.5 – 1.0 µM in warm culture media.
-
Note: For high-density targets (e.g., tubulin, histone), use lower concentrations (0.5 µM) to prevent non-specific background.
-
-
Incubation: Replace cell culture media with the staining solution. Incubate for 30–60 minutes at 37°C / 5% CO
. -
Wash (Optional but Recommended): While 680SiR is fluorogenic, a brief wash (2x with LCIS) improves the Signal-to-Noise Ratio (SNR) for demanding STED applications.
-
Wash-free: For confocal microscopy, imaging can often proceed without washing due to the low fluorescence of the unbound spirolactone form.
-
-
Imaging: Transfer to the microscope stage in a humidified chamber.
Two-Color Live-Cell STED Nanoscopy
680SiR is spectrally distinct enough from orange/red dyes to allow dual-color STED using a single depletion laser line (775 nm).
Recommended Pair:
Imaging Parameters:
-
Excitation:
-
610CP: 590 nm or 610 nm laser.
-
680SiR: 670 nm or 680 nm laser.
-
-
Depletion: 775 nm pulsed laser (common on Leica and Abberior systems).
-
Gating: Apply time-gating (0.5 – 1.0 ns) to remove early photons and improve resolution, as SiR dyes have relatively long fluorescence lifetimes (~3 ns).
Figure 2: Workflow for dual-color live-cell STED nanoscopy using 680SiR and an orthogonal partner.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| High Background | Dye aggregation or overload. | Reduce concentration to 100–500 nM. Add 0.1% BSA to the staining buffer to scavenge aggregates. |
| Low Signal | Incomplete labeling or acidic pH. | Ensure pH is 7.4. Acidic environments favor the non-fluorescent lactone form. Extend incubation to 2 hours. |
| Photobleaching | Excessive excitation power. | 680SiR is stable, but STED depletion intensities are extreme. Use "Smart STED" (pixel-dwell modulation) or increase time-gating to reduce required depletion power. |
| Nuclear Punctae | Lysosomal trapping. | Common with SiR dyes.[1][2][3][7][11][9] Use verapamil (10 µM) during staining to inhibit efflux pumps that accumulate dye in lysosomes. |
References
-
Butkevich, A. N., et al. (2018).[2][3][4] "Fluorescent Rhodamines and Fluorogenic Carbopyronines for Super-Resolution STED Microscopy in Living Cells." ACS Chemical Biology. [Link](Note: This seminal work details the julolidine-SiR synthesis and TICT suppression mechanism).
-
Lukinavičius, G., et al. (2013). "A near-infrared fluorophore for live-cell super-resolution microscopy of cellular proteins."[2][8][6][9] Nature Chemistry. [Link](Foundational paper on Silicon Rhodamine properties).
-
Grimm, J. B., et al. (2015). "A general method to improve fluorophores for live-cell and single-molecule microscopy." Nature Methods. [Link](Discusses the general strategy of azetidine/julolidine rings for quantum yield improvement).
-
SpiroChrome / Cytoskeleton Inc. (2024). "SiR-Actin and SiR-DNA Technical Manuals." [Link](Commercial protocols for SiR-class dyes).
Sources
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- 2. Near-infrared fluorescent probes: a next-generation tool for protein-labeling applications - PMC [pmc.ncbi.nlm.nih.gov]
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- 4. scispace.com [scispace.com]
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- 6. researchgate.net [researchgate.net]
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